
Nispomeben: Clinical Trial Dosage and
Protocols for a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nispomeben

Cat. No.: B15601729 Get Quote

Application Note

Topic: Nispomeben (formerly NRD.E1, NRD135S.E1) Dosage in Clinical Trials for Painful

Diabetic Peripheral Neuropathy (PDPN).

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nispomeben is an investigational, orally active, non-opioid small molecule being

developed for the treatment of chronic neuropathic pain, specifically Painful Diabetic Peripheral

Neuropathy (PDPN). Its novel mechanism of action involves the inhibition of Lyn protein

tyrosine kinase. This document summarizes the publicly available data on nispomeben
dosages from Phase 1, Phase 2a, and Phase 2b clinical trials, and provides detailed protocols

for the key clinical studies.

I. Quantitative Dosage Summary
The following tables provide a structured overview of the dosages of nispomeben
administered in human clinical trials.

Table 1: Phase 1 Clinical Trial Dosage Summary[1][2]
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Study Type Dosage Subject Population Duration

Single-Ascending-

Dose
300 mg to 1200 mg

Healthy Male

Volunteers
Single Dose

Multiple-Dose 300 mg once daily
Healthy Male

Volunteers
5 consecutive days

Food Interaction 40 mg
Healthy Male and

Female Volunteers

Single Dose (fed and

fasted)

Table 2: Phase 2a Dose-Finding Clinical Trial Dosage Summary[1][2]

Treatment Arm Dosage Subject Population Duration

1 10 mg/day Patients with PDPN 3 weeks

2 40 mg/day Patients with PDPN 3 weeks

3 150 mg/day Patients with PDPN 3 weeks

4 Placebo Patients with PDPN 3 weeks

Table 3: Phase 2b Clinical Trial Dosage Summary[3][4]

Treatment Arm Dosage Subject Population Duration

1 80 mg once daily Patients with PDPN 12 weeks

2 Placebo Patients with PDPN 12 weeks

II. Experimental Protocols
A. Phase 1 Clinical Trials
The Phase 1 program for nispomeben consisted of three studies designed to evaluate the

safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.[1][2]

1. Single-Ascending-Dose Study:
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Objective: To assess the safety and pharmacokinetics of single ascending doses of

nispomeben.

Design: A randomized, placebo-controlled study.[1][2]

Participants: Healthy male subjects.[1][2]

Intervention: Single oral doses of nispomeben ranging from 300 mg to 1200 mg, or placebo.

[1][2]

Key Assessments: Safety monitoring (adverse events, vital signs, ECGs, laboratory tests)

and pharmacokinetic analysis of blood samples.

2. Multiple-Dose Study:

Objective: To evaluate the safety and pharmacokinetics of multiple doses of nispomeben.

Design: A randomized, placebo-controlled study.[1][2]

Participants: Healthy male subjects.[1][2]

Intervention: 300 mg of nispomeben administered orally once daily for five consecutive

days, or placebo.[1][2]

Key Assessments: Safety monitoring and pharmacokinetic analysis to assess for drug

accumulation.

3. Food Interaction Study:

Objective: To determine the effect of food on the pharmacokinetics of nispomeben.

Design: An open-label, crossover study.[1][2]

Participants: Healthy male and female subjects.[1][2]

Intervention: A single 40 mg oral dose of nispomeben administered under both fed and

fasted conditions.[1][2]
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Key Assessments: Pharmacokinetic profiling of nispomeben in blood samples.

B. Phase 2a Proof-of-Concept, Dose-Finding Study
This study was designed to assess the efficacy, safety, and tolerability of different doses of

nispomeben in patients with PDPN.[5]

Objective: To identify an effective and well-tolerated dose of nispomeben for the treatment

of pain in patients with PDPN.

Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[5]

Participants: 88 patients with a diagnosis of PDPN for at least 3 months and a pain intensity

score of 4-9 on an 11-point Numerical Rating Scale (NRS).[5]

Inclusion Criteria:

Diagnosis of Type 1 or Type 2 diabetes mellitus.[5]

Documented diagnosis of peripheral neuropathy.[5]

Pain duration of ≥3 months.[5]

Average daily pain intensity of 4-9 on the NRS at screening.[5]

Exclusion Criteria:

Polyneuropathy from causes other than diabetes.[5]

Severe pain from conditions other than PDPN.[5]

Inability to withdraw from other pain medications.[5]

Intervention:

A one-week single-blind placebo run-in period.[5]

Randomization (1:1:1:1) to one of four treatment arms for 3 weeks:[5]
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Nispomeben 10 mg/day

Nispomeben 40 mg/day

Nispomeben 150 mg/day

Placebo

Primary Endpoint: Change from baseline in the weekly mean of the daily average NRS pain

intensity score at week 3.[5]

Secondary Endpoints:

Responder rates (patients achieving ≥30% and ≥50% pain reduction).[1]

Sleep interference.[5]

Short-form McGill Pain Questionnaire.[5]

Patient's and Clinician's Global Impression of Change.[5]

C. Phase 2b Clinical Trial (NCT05480228)
This ongoing study is designed to confirm the efficacy and further evaluate the safety of

nispomeben in a larger patient population over a longer duration.[3][4]

Objective: To evaluate the superiority of nispomeben 80 mg once daily compared to placebo

in relieving chronic pain in patients with PDPN.[3]

Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled clinical trial.[3]

Participants: 127 adult and elderly patients with painful DPN.[3]

Intervention:

Nispomeben 80 mg orally once daily.[3]

Placebo.
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Primary Endpoint: To demonstrate that nispomeben 80 mg daily is superior to placebo in

relieving neuropathic pain associated with PDPN after 13 weeks of treatment.

Secondary Outcome Measures:

Patient Global Impression of Change (PGIC).[6]

PROMIS Sleep Disturbance.[6]

Generalized Anxiety Disorder - 2 item scale (GAD-2).[6]

Pain Health Questionnaire (PHQ-2) for depression.[6]

Safety and tolerability.[3]

Pharmacokinetics.[3]

Impact on quality of life.[3]

III. Mechanism of Action and Signaling Pathway
Nispomeben's analgesic effect is attributed to its inhibition of Lyn, a member of the Src family

of tyrosine kinases.[7] In the context of neuropathic pain, Lyn kinase plays a crucial role in the

activation of microglia in the spinal cord.[7][8][9]

Nerve injury leads to the activation of microglia. Activated Lyn kinase in microglia enhances

glycolysis and promotes the nuclear translocation of Interferon Regulatory Factor 5 (IRF5).[8][9]

[10] IRF5, in turn, promotes the transcription of genes encoding glycolytic enzymes. This

metabolic shift facilitates the proliferation and pro-inflammatory phenotype of microglia,

contributing to central sensitization and neuropathic pain.[8][9][10] Furthermore, Lyn kinase is

required for the upregulation of the P2X4 receptor in microglia, a key receptor implicated in

tactile allodynia.[7]

By inhibiting Lyn kinase, nispomeben is hypothesized to disrupt this signaling cascade,

thereby reducing microglial activation, neuroinflammation, and ultimately, neuropathic pain.

IV. Visualizations
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Phase 1: Safety and Pharmacokinetics in Healthy Volunteers

Phase 2a: Dose-Finding in PDPN Patients

Phase 2b: Efficacy and Safety in PDPN Patients

Single-Ascending Dose
(300-1200 mg)

Multiple-Dose
(300 mg/day for 5 days) 10 mg/day

Phase 2a

Food Effect
(40 mg) 40 mg/day 80 mg/day

Phase 2b

150 mg/day

Placebo

Placebo

Phase 1
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Nispomeben Clinical Trial Progression.
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Nispomeben's Proposed Mechanism of Action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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